molecular formula C16H17NO B448614 N-(2-ethylphenyl)-4-methylbenzamide CAS No. 99293-78-4

N-(2-ethylphenyl)-4-methylbenzamide

Cat. No.: B448614
CAS No.: 99293-78-4
M. Wt: 239.31g/mol
InChI Key: WIRBVHVZVDXCIA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group attached to a 2-ethylphenylamine moiety. Benzamides are widely explored for their biological activities, including kinase inhibition (e.g., PDGFRα, Abl, BRAF) , histone deacetylase (HDAC) modulation , and kinesin spindle protein (KSP) inhibition .

Properties

IUPAC Name

N-(2-ethylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-13-6-4-5-7-15(13)17-16(18)14-10-8-12(2)9-11-14/h4-11H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRBVHVZVDXCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of 4-Methylbenzoyl Chloride with 2-Ethylphenylamine

The most straightforward method involves the nucleophilic acyl substitution of 4-methylbenzoyl chloride with 2-ethylphenylamine. This exothermic reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts.

Reaction Conditions:

  • Molar Ratio: 1:1 (acid chloride to amine)

  • Temperature: 0–5°C initially, then room temperature

  • Time: 4–6 hours

  • Workup: Aqueous extraction (1M HCl, saturated NaHCO₃, brine), drying over Na₂SO₄, and solvent evaporation.

Yield: 72–85% after silica gel chromatography (20:80 ethyl acetate/hexanes).

Limitations:

  • Requires strict moisture control to prevent hydrolysis of the acid chloride.

  • Generates stoichiometric amounts of TEA·HCl, complicating purification.

In Situ Acid Chloride Generation

To avoid handling sensitive acid chlorides, 4-methylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane. The resulting acid chloride is reacted directly with 2-ethylphenylamine without isolation.

Procedure:

  • 4-Methylbenzoic acid (5 mmol) is refluxed with SOCl₂ (6 mmol) in anhydrous CH₂Cl₂ for 2 hours.

  • Solvent and excess SOCl₂ are evaporated under reduced pressure.

  • The residue is dissolved in THF, cooled to 0°C, and treated with 2-ethylphenylamine (5 mmol) and TEA (6 mmol).

Yield: 68–78% after recrystallization from methanol.

Coupling Agent-Mediated Synthesis

HATU/DIPEA System

Modern peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. This method is preferred for heat-sensitive substrates.

Protocol:

  • Reagents: 4-Methylbenzoic acid (1 eq), 2-ethylphenylamine (1.2 eq), HATU (1.1 eq), DIPEA (3 eq)

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Time: 8–10 hours at room temperature

  • Workup: Extraction with ethyl acetate, washing with 1M HCl, brine, and NaHCO₃.

Yield: 89–92% (Table 1).

DCC/HOBt Activation

Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) minimizes racemization and side reactions.

Procedure:

  • 4-Methylbenzoic acid (5 mmol), HOBt (5.5 mmol), and DCC (5.5 mmol) are stirred in THF at 0°C for 30 minutes.

  • 2-Ethylphenylamine (5 mmol) is added, and the mixture is stirred at room temperature for 12 hours.

  • Precipitated dicyclohexylurea is filtered, and the filtrate is concentrated.

Yield: 80–84% after column chromatography.

Table 1: Comparison of Coupling Agent Methods

ParameterHATU/DIPEADCC/HOBt
Yield (%)89–9280–84
Reaction Time (h)8–1012
PurificationColumn ChromatographyRecrystallization
Cost per mmol ($)12.508.20

Catalytic Methods for Industrial-Scale Production

Continuous Flow Reactor Systems

Patented large-scale processes employ continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A representative protocol involves:

  • Reactors: Two-stage tubular reactor (Teflon-lined, 316 stainless steel)

  • Conditions:

    • Stage 1: 4-Methylbenzoic acid and SOCl₂ at 80°C, 2 bar pressure.

    • Stage 2: Mixing with 2-ethylphenylamine at 25°C, residence time 15 minutes.

Throughput: 12 kg/h with 94% conversion.

Enzymatic Amidation

Emerging biocatalytic methods use lipases (e.g., Candida antarctica Lipase B) in non-aqueous media.

Optimized Conditions:

  • Solvent: tert-Butyl methyl ether

  • Enzyme Loading: 10 wt%

  • Temperature: 45°C

  • Yield: 76% after 24 hours.

Purification and Characterization

Recrystallization

Crude product is recrystallized from methanol/water (3:1 v/v), achieving >99% purity (HPLC). Melting point: 142–144°C.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexanes gradient) resolves byproducts like N-acetyl derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Electron-donating groups (e.g., NH₂, OCH₃) enhance interactions with HDAC2 via hydrogen bonding .
  • Bulky substituents (e.g., I, CF₃) improve steric complementarity with kinase ATP-binding pockets .
  • Flexible linkers (e.g., in compound 109 ) enable dual inhibition of HDAC isoforms.

Molecular Docking and Binding Affinity

Docking studies highlight substituent-driven variations in binding energy and protein interactions:

Table 2: Docking Scores of Selected Benzamides
Compound Name Target Protein Docking Score (kcal/mol) Key Interactions Reference ID
N-(2-amino-5-imidazolylphenyl)-4-methylbenzamide (B10) HDAC2 -76.7 Hydrogen bonds with Cys156, His146
Ispinesib (Clinical KSP inhibitor) KSP -5.2 Reference compound for comparison
Designed benzamide (IP2) KSP -7.7 Superior binding to Ispinesib

Insights :

  • The 2-ethyl group in N-(2-ethylphenyl)-4-methylbenzamide may enhance hydrophobic interactions in kinase pockets compared to smaller substituents (e.g., NH₂ or OCH₃).
  • Docking scores correlate with substituent size and polarity, suggesting that ethyl groups balance lipophilicity and steric effects .

Biological Activity

N-(2-ethylphenyl)-4-methylbenzamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern, which influences both its chemical reactivity and biological activity. The compound features an amide functional group attached to a substituted benzene ring, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, thereby inhibiting or enhancing their functions. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. This activity has been observed in several cancer types, including breast and prostate cancers .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antimicrobial properties.
  • Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines, this compound was found to reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its role as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies suggest that variations in the substituents on the benzene rings can enhance or diminish its biological effectiveness. For example, compounds with additional electron-withdrawing groups exhibited increased potency against certain cancer cell lines .

Research Findings Summary Table

Activity Target/Pathogen Effect Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AnticancerBreast cancer cell linesInduction of apoptosis
Enzyme InhibitionVarious metabolic enzymesModulation of enzyme activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethylphenyl)-4-methylbenzamide
Reactant of Route 2
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